Methyl 7-methoxybenzofuran-4-carboxylate

PDE4 inhibition asthma anti-inflammatory

Researchers developing PDE4-targeted therapeutics often face scaffold flexibility that compromises selectivity. This compound provides a rigidified 7-methoxybenzofuran-4-carboxylate core that generates carboxamides with PDE4B IC50 = 10.0 nM and PDE4D IC50 = 15.2 nM. • Validated precursor for in vivo-active hepatoprotective agents with 66% oral bioavailability. • Methyl ester enables direct aminolysis, bypassing separate activation steps required for the carboxylic acid. • Distinct from inactive 5-carboxylate or 6-methoxy isomers; ensures synthetic relevance. Supplied with rigorous quality documentation to support medicinal chemistry and early discovery sourcing.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B8362751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methoxybenzofuran-4-carboxylate
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C(=O)OC)C=CO2
InChIInChI=1S/C11H10O4/c1-13-9-4-3-8(11(12)14-2)7-5-6-15-10(7)9/h3-6H,1-2H3
InChIKeyNZYOFOUAVWYAMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Methoxybenzofuran-4-Carboxylate: Properties & Research Context


Methyl 7-methoxybenzofuran-4-carboxylate (CAS: not independently assigned; C₁₁H₁₁₀O₄, MW 206.19) is a benzofuran derivative featuring a methoxy group at position 7 and a carboxylate methyl ester at position 4. This substitution pattern is critical for the compound's role as a precursor to 7-methoxybenzofuran-4-carboxamides, a class of phosphodiesterase type 4 (PDE4) inhibitors with demonstrated nanomolar potency [1]. The 7-methoxy-4-carboxylate scaffold has been independently validated as a replacement for dialkoxyphenyl moieties in PDE4 inhibitor design, though efficacy is contingent upon the specific pyrrolidine surrogate employed [2].

Scaffold for PDE4 inhibitor design via constrained pharmacophore replacement
7‑Methoxy‑4‑carboxylate pattern essential for downstream carboxamide synthesis
Methyl ester intermediate with reported synthetic reactivity for amide library generation

Methyl 7-Methoxybenzofuran-4-Carboxylate: Scaffold Specificity


The substitution pattern on the benzofuran ring is a primary determinant of biological activity and synthetic utility. Methyl 7-methoxybenzofuran-4-carboxylate possesses a specific 7-methoxy-4-carboxylate arrangement that is essential for downstream PDE4 inhibitor development; alternative positional isomers (e.g., 5-carboxylate or 6-methoxy derivatives) fail to generate active PDE4 carboxamides [1]. Furthermore, analogs with bromo or amino substituents at position 7 exhibit entirely different reactivity profiles, rendering them unsuitable for the same synthetic sequences. The methoxy group at position 7 is a critical structural element for intermolecular annulation reactions, whereas hydroxy-substituted analogs lack the necessary reactivity for selective synthetic transformations [2].

! Positional isomers (5‑carboxylate, 6‑methoxy) may not generate active PDE4 carboxamides
! 7‑Bromo or 7‑amino analogs alter intermolecular annulation reactivity profiles
! Hydroxy‑substituted benzofurans lack the required reactivity for selective synthetic transformations

Methyl 7-Methoxybenzofuran-4-Carboxylate: Differentiation Evidence


PDE4 Inhibition: 7-Methoxybenzofuran vs. Dialkoxyphenyl Analogs

Carboxamides derived from methyl 7-methoxybenzofuran-4-carboxylate exhibit potent PDE4 inhibition, with a representative compound achieving an IC50 of 160 nM against PDE4 [1]. The 7-methoxybenzofuran unit was specifically designed as a conformationally constrained replacement for the dialkoxyphenyl moiety found in rolipram and related PDE4 inhibitors. This substitution is not universally applicable; depending on the pyrrolidine surrogate employed, potency can be either enhanced or substantially reduced [2]. The 7-methoxy-4-carboxamide scaffold represents a validated pharmacophore distinct from the 4-methoxy or unsubstituted benzofuran analogs.

PDE4 inhibition vs. dialkoxyphenyl
Head-to-head
Representative carboxamide IC50 = 160 nM; ~5‑fold improvement over rolipram-class baseline
Conformationally constrained scaffold supports PDE4 inhibition endpoint context
Potency depends on pyrrolidine surrogate; not universally transferable
PDE4 inhibition asthma anti-inflammatory

PDE4B/D Subtype Inhibition vs. FCPR16 and Z19153

A 7-methoxybenzofuran PDE4 inhibitor (compound 4e) demonstrated potent dual PDE4B and PDE4D inhibition with IC50 values of 10.0 nM and 15.2 nM, respectively [1]. This compound was discovered via scaffold hopping from the lead compounds FCPR16 and Z19153. Compared with FCPR16 and Z19153, compound 4e displayed improved oral bioavailability (F = 66%) and a longer half-life (t1/2 = 2.7 h) in SD rats [1]. In the D-GalN/LPS-induced liver injury model, 4e exhibited significant hepatoprotective activity by decreasing ALT and AST levels and reducing inflammatory infiltrating areas [1].

PDE4B/D dual inhibition vs. FCPR16/Z19153
Head-to-head
PDE4B IC50 = 10.0 nM, PDE4D IC50 = 15.2 nM; oral F = 66%, t1/2 = 2.7 h in SD rats
Reported dual PDE4B/D inhibition and PK profile in rat model
Scaffold‑hopping derivative; model‑response from D‑GalN/LPS hepatic sepsis model
PDE4B PDE4D hepatic sepsis phosphodiesterase

Antiproliferative Activity: MCF-7 Cells vs. Benzofuran Analogs

Methyl 7-methoxybenzofuran-4-carboxylate has been evaluated for antiproliferative activity against human MCF-7 breast cancer cells [1]. The assay measured inhibition of cell growth after 72 hours by MTT assay [1]. While specific IC50 values for the methyl ester are not publicly disclosed in the accessible database, the compound serves as a key intermediate for generating 7-methoxybenzofuran-4-carboxamides with defined anticancer screening potential. In contrast, structurally distinct benzofuran derivatives, such as 2-(p-hydroxybenzyl)-7-methoxybenzofuran-6-ol, exhibit selective anticancer activity against HEp2 cells with CC50 = 16.9 μM [2], providing a comparative baseline for benzofuran-class antiproliferative activity.

MCF‑7 antiproliferative screening
Cross-study comparable
Tested against MCF‑7 cells (72‑h MTT); quantitative IC50 not publicly disclosed
Supports cell‑model endpoint review for breast cancer research
Distinct from HEp2‑optimized benzofuran analogs (CC50 = 16.9 μM reference)
anticancer MCF-7 antiproliferative breast cancer

Synthetic Utility: Methyl Ester vs. Carboxylic Acid

Methyl 7-methoxybenzofuran-4-carboxylate is synthesized via Fischer esterification of 7-methoxybenzofuran-4-carboxylic acid in methanol with sulfuric acid catalysis under reflux . This methyl ester serves as a more reactive intermediate than the parent carboxylic acid for subsequent amide bond formation in carboxamide synthesis. The methyl ester is preferred over ethyl or higher alkyl esters for applications requiring subsequent nucleophilic acyl substitution due to reduced steric hindrance and optimal leaving group characteristics [1]. The 7-methoxy substitution pattern is essential for the intermolecular annulation reactions used in benzofuran synthesis [1].

Methyl ester vs. carboxylic acid reactivity
Class-level inference
Methyl ester enables direct aminolysis; synthesized via Fischer esterification (H2SO4/MeOH reflux)
Reported synthetic reactivity context supports amide library generation
Data to verify for specific reaction scales and coupling partners
organic synthesis esterification intermediate synthetic route

Methyl 7-Methoxybenzofuran-4-Carboxylate: Application Scenarios


PDE4 Inhibitor Development: Inflammatory & Hepatic Disorders

Researchers developing PDE4-targeted therapeutics for asthma, COPD, or hepatic sepsis should prioritize methyl 7-methoxybenzofuran-4-carboxylate as a key intermediate for generating 7-methoxybenzofuran-4-carboxamides. The scaffold has produced compounds with PDE4B IC50 = 10.0 nM and PDE4D IC50 = 15.2 nM, with demonstrated in vivo hepatoprotective efficacy in D-GalN/LPS-induced hepatic sepsis models [1]. The favorable oral bioavailability (F = 66%) and half-life (t1/2 = 2.7 h) observed for derivative 4e support oral dosing regimens [1].

Constrained Pharmacophore Replacement

Medicinal chemistry programs seeking to replace flexible dialkoxyphenyl moieties with a rigidified scaffold can employ methyl 7-methoxybenzofuran-4-carboxylate as a precursor. The 7-methoxybenzofuran unit functions as a conformationally restricted surrogate that maintains PDE4 inhibitory activity while potentially improving selectivity and pharmacokinetic properties [1]. Representative carboxamides achieve IC50 = 160 nM against PDE4, demonstrating that the constrained scaffold preserves target engagement [1].

Antiproliferative Screening in Breast Cancer

Investigators conducting anticancer drug discovery against breast cancer can utilize methyl 7-methoxybenzofuran-4-carboxylate as a starting point for synthesis and screening. The compound has documented antiproliferative evaluation against MCF-7 human breast cancer cells via 72-hour MTT assay [1]. While direct IC50 data remain proprietary, the ChEMBL database entry confirms that this specific compound has undergone formal antiproliferative assessment, distinguishing it from untested benzofuran analogs [1].

Parallel Library Synthesis Intermediate

Organic synthesis laboratories requiring a reactive benzofuran ester for amide library generation should select methyl 7-methoxybenzofuran-4-carboxylate. The methyl ester undergoes aminolysis more readily than the corresponding carboxylic acid, eliminating the need for separate activation steps [1]. The well-established Fischer esterification protocol from 7-methoxybenzofuran-4-carboxylic acid provides a reliable synthetic route with standard laboratory reagents [1].

Application
Selection Property
Validation Focus
PDE4 inhibitor development for inflammatory and hepatic model studies
Scaffold‑specific PDE4 inhibition assay context
Isoform‑selectivity and model‑response endpoint review
Constrained pharmacophore replacement research
Conformationally restricted methoxybenzofuran template
Target engagement and pathway‑response interpretation
Cell‑model endpoint evaluation in breast cancer
MCF‑7 antiproliferative screening context
Cell viability and apoptosis pathway‑response context
Parallel amide library synthesis
Methyl ester reactivity for nucleophilic acyl substitution
Reaction scalability and coupling efficiency review

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